[2-(Octadecoxymethyl)oxolan-2-yl]methyl 2-(trimethylazaniumyl)ethyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SRI-62-834 is a cyclic ether analog of the antitumor agent ET-18-OCH3. It has been studied for its potential antitumor properties and has shown good cytotoxicity in vitro against various tumor cell lines . The compound is known to inhibit platelet-derived growth factor and platelet-activating factor at the receptor level .
Preparation Methods
SRI-62-834 is synthesized by incorporating the oxygen atom at carbon atom 2 into a five-membered heterocycle . The specific synthetic routes and reaction conditions for this compound are not widely documented in the available literature. it is known that the compound has been prepared and evaluated as an antitumor agent .
Chemical Reactions Analysis
SRI-62-834 undergoes various chemical reactions, including interactions with platelet-derived growth factor and platelet-activating factor receptors . The compound has been shown to cause a rapid, dose-dependent increase in membrane permeability, initially towards outward efflux of preloaded fluorescein probe and then towards influx of extracellular propidium . This suggests that SRI-62-834 may be involved in membrane-damaging reactions.
Scientific Research Applications
SRI-62-834 has been extensively studied for its antitumor properties. It has shown good cytotoxicity in vitro against a variety of tumor cell lines and has been effective in the mouse Meth A sarcoma model . The compound has also been evaluated for its potential use in treating chronic relapsing experimental allergic encephalomyelitis in rats . Additionally, SRI-62-834 has been studied for its effects on cell membrane permeability, intracellular pH, and cell size/structure in various cancer cell lines .
Mechanism of Action
The mechanism of action of SRI-62-834 involves its interaction with platelet-derived growth factor and platelet-activating factor receptors . The compound causes a rapid increase in membrane permeability, which may be related to its effects on protein kinase C-dependent intracellular calcium signaling . The exact molecular targets and pathways involved in its antitumor activity are still being investigated.
Comparison with Similar Compounds
SRI-62-834 is structurally related to other antitumor ether lipids such as hexadecylphosphocholine and ET-18-OCH3 . These compounds have shown varying degrees of cytotoxicity and calcium mobilizing effects in different cell lines . SRI-62-834 has been found to be more cytotoxic than its related compounds in certain cell lines, making it a unique candidate for further research .
Similar Compounds:- Hexadecylphosphocholine
- ET-18-OCH3
- Platelet-activating factor analogs
Properties
CAS No. |
113201-37-9 |
---|---|
Molecular Formula |
C29H60NO6P |
Molecular Weight |
549.8 g/mol |
IUPAC Name |
[2-(octadecoxymethyl)oxolan-2-yl]methyl 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C29H60NO6P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-33-27-29(22-21-25-34-29)28-36-37(31,32)35-26-23-30(2,3)4/h5-28H2,1-4H3 |
InChI Key |
OEWZGBLJCYAMEG-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCOCC1(CCCO1)COP(=O)([O-])OCC[N+](C)(C)C |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOCC1(CCCO1)COP(=O)([O-])OCC[N+](C)(C)C |
Synonyms |
(tetrahydro-2-(octadecycloxy)methylfuran-2-yl)methoxyphosphocholine 2-((hydroxy-((2-((octadecyloxy)methyl)tetrahydrofuran-2-yl)methoxy)phosphinyl)oxy)-N,N,N-trimethylethylaminium hydroxide inner salt CRC 86-05 MLS 266-337 MLS-266-337 NSC 614383 SDZ 266336, (S isomer) SDZ 266337, (R isomer) SRI 62-834 SRI 62834 SRI-62-834 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.